molecular formula C11H14OS2 B14772037 (2,6-Bis(methylthio)phenyl)propanal

(2,6-Bis(methylthio)phenyl)propanal

Cat. No.: B14772037
M. Wt: 226.4 g/mol
InChI Key: UKSNOFWTODTXNW-UHFFFAOYSA-N
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Description

(2,6-Bis(methylthio)phenyl)propanal: is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(methylthio)phenyl)propanal typically involves the introduction of methylthio groups to a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 2,6-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(methylthio)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: In chemistry, (2,6-Bis(methylthio)phenyl)propanal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (2,6-Bis(methylthio)phenyl)propanal exerts its effects depends on its interactions with molecular targets. The presence of methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

    (2,6-Dimethylthiophenol): Lacks the propanal group but shares the methylthio-substituted phenyl ring.

    (2,6-Dimethylphenyl)propanal: Similar structure but without the methylthio groups.

Uniqueness: (2,6-Bis(methylthio)phenyl)propanal is unique due to the combination of methylthio groups and a propanal group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

3-[2,6-bis(methylsulfanyl)phenyl]propanal

InChI

InChI=1S/C11H14OS2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-8H,4-5H2,1-2H3

InChI Key

UKSNOFWTODTXNW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)SC)CCC=O

Origin of Product

United States

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